molecular formula C10H15ClN4 B1648164 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine CAS No. 1017782-75-0

4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B1648164
CAS No.: 1017782-75-0
M. Wt: 226.7 g/mol
InChI Key: ATBBOBNXQPZNLG-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound with the molecular formula C10H15ClN4 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular processes. For instance, it has been observed to inhibit certain kinases, thereby affecting phosphorylation pathways that are essential for cell signaling and function . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) proteins . By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to altered cell function. For example, it can induce apoptosis in cancer cells by disrupting critical survival signals .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of enzyme activity by binding to the active site of target enzymes, such as kinases . This binding prevents the enzymes from catalyzing their respective reactions, thereby disrupting downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but can degrade when exposed to light or extreme temperatures . Long-term exposure to this compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to its accumulation in tissues . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion into more water-soluble metabolites for excretion . This metabolic process can affect the compound’s bioavailability and efficacy, as well as its potential interactions with other drugs and biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves the reaction of 4-chloro-2-methylpyrimidine with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as sodium bicarbonate (NaHCO3) in an ethanol (EtOH) solvent . The reaction conditions may vary, but it generally involves heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reaction conditions often involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

4-chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4/c1-8-12-9(11)7-10(13-8)15-5-3-14(2)4-6-15/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBBOBNXQPZNLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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